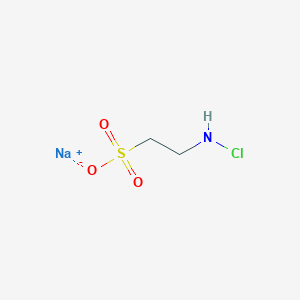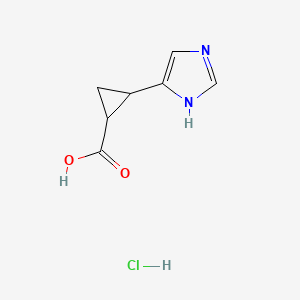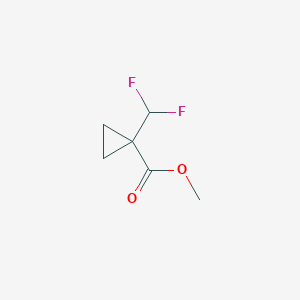
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated ester compound known for its unique chemical properties. It is primarily used in research and industrial applications due to its stability and reactivity. The compound’s molecular formula is C7H7F7O3, and it has a molecular weight of 272.12 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate can be synthesized through the esterification of heptafluorobutanol with ethyl chloroformate. The reaction typically requires a catalyst, such as a base (e.g., pyridine), and is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce heptafluorobutanol and ethyl carbonate.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Major Products Formed
Hydrolysis: Heptafluorobutanol and ethyl carbonate.
Transesterification: Various esters depending on the alcohol used.
Reduction: Heptafluorobutanol.
Applications De Recherche Scientifique
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: In the study of fluorinated compounds’ effects on biological systems, particularly in drug development and delivery.
Industry: Used in the production of specialty chemicals and materials, including coatings and polymers.
Mécanisme D'action
The mechanism by which ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The fluorinated carbon chain imparts unique properties, such as increased lipophilicity and stability, which can influence its interactions with molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used as an intermediate in organic synthesis.
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Similar in structure but used in different applications, such as polymer synthesis.
Uniqueness
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is unique due to its specific ester functional group, which allows for diverse chemical reactions and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
1980034-03-4 |
|---|---|
Formule moléculaire |
C7H7F7O3 |
Poids moléculaire |
272.12 g/mol |
Nom IUPAC |
ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |
InChI |
InChI=1S/C7H7F7O3/c1-2-16-4(15)17-3-5(8,9)6(10,11)7(12,13)14/h2-3H2,1H3 |
Clé InChI |
NJGAOVQUMQTXRQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)
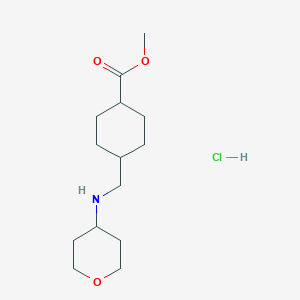
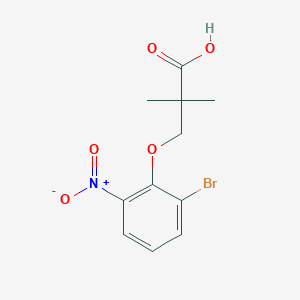

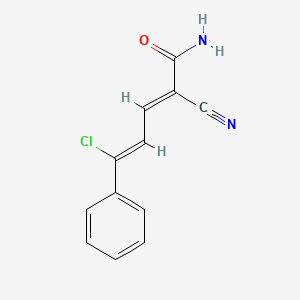
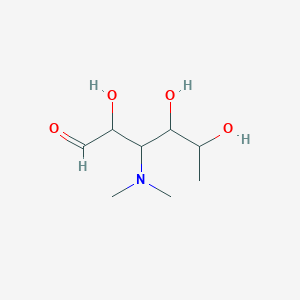


![5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12080383.png)
